GW-803430

MCHR1 Binding Affinity GPCR

GW-803430 is the definitive MCHR1 antagonist for preclinical studies requiring precise discrimination between metabolic and hedonic feeding drives. Unlike broader MCHR1 tools, it uniquely suppresses sucrose but not saccharin self-administration, isolates caloric appetite, and reduces alcohol-seeking without motor impairment—backed by validated oral bioavailability (31%) and brain penetration (6:1 brain:plasma ratio). With an IC50 of 9.3 nM and engineered selectivity against hERG, it eliminates confounding off-target signals in obesity, addiction, and mood-cognition assays. Procure the tool trusted to benchmark novel ligands and define assay windows in HTS campaigns.

Molecular Formula C25H24ClN3O3S
Molecular Weight 482.0 g/mol
CAS No. 515141-51-2
Cat. No. B1672480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-803430
CAS515141-51-2
Synonyms6-(4-chlorophenyl)-3-(3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl)-3H-thieno(3,2-d)pyrimidin-4-one
GW 803430
GW-803430
GW803430
Molecular FormulaC25H24ClN3O3S
Molecular Weight482.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCCN5CCCC5
InChIInChI=1S/C25H24ClN3O3S/c1-31-22-14-19(8-9-21(22)32-13-12-28-10-2-3-11-28)29-16-27-20-15-23(33-24(20)25(29)30)17-4-6-18(26)7-5-17/h4-9,14-16H,2-3,10-13H2,1H3
InChIKeyMWULMTACIBZPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW-803430 (CAS 515141-51-2) Technical Overview: MCHR1 Antagonist for Obesity, Depression, and Alcohol Use Disorder Research


GW-803430 [6-(4-chloro-phenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-3H-thieno[3,2-d]pyrimidin-4-one] is a potent, orally active, and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) [1]. The compound was developed by GlaxoSmithKline as a small-molecule MCHR1 antagonist and has been widely used in preclinical studies to investigate the role of MCH signaling in energy homeostasis, mood regulation, and reward-related behaviors [2]. GW-803430 exhibits nanomolar potency at MCHR1, demonstrates high central nervous system (CNS) penetration, and produces robust antiobesity, antidepressant-like, and anxiolytic-like effects in rodent models [3].

Why GW-803430 Cannot Be Simply Substituted by Other MCHR1 Antagonists in Preclinical Research


Although several MCHR1 antagonists have been described in the literature (e.g., SNAP-94847, SNAP-7941, T-226296, ATC-0065), they exhibit substantial differences in potency, selectivity, pharmacokinetic profiles, CNS penetration, and in vivo efficacy across behavioral models. GW-803430 is distinguished by its combination of high MCHR1 affinity (Ki = 3.8 nM), >100-fold selectivity over a broad panel of GPCRs, ion channels, and enzymes, and favorable brain-to-plasma ratio (~6:1) following oral administration . These properties translate into robust and dose-dependent effects in multiple behavioral paradigms that are not uniformly observed with other MCHR1 antagonists, including significant reductions in alcohol self-administration and cue-induced reinstatement of alcohol seeking [1]. Substituting GW-803430 with a different MCHR1 antagonist without rigorous validation may lead to inconsistent or non-reproducible results due to differences in target engagement, off-target activity, or pharmacokinetic behavior.

GW-803430: Quantitative Differentiation Evidence Against Comparator MCHR1 Antagonists


GW-803430 Exhibits Superior MCHR1 Binding Affinity (Ki = 3.8 nM) Compared to ATC-0065 (IC50 = 15.7 nM)

GW-803430 binds to MCHR1 with a Ki of 3.8 nM, which is approximately 4.1-fold more potent than the MCHR1 antagonist ATC-0065 (IC50 = 15.7 nM) . This higher affinity may translate to greater receptor occupancy at lower doses, potentially reducing off-target effects and improving in vivo efficacy.

MCHR1 Binding Affinity GPCR

GW-803430 Demonstrates >100-Fold Selectivity Over a Broad Panel of GPCRs, Ion Channels, and Enzymes

GW-803430 exhibits >100-fold selectivity for MCHR1 over a diverse panel of GPCRs, ion channels, and enzymes . While other MCHR1 antagonists such as SNAP-94847 also show selectivity (e.g., >80-fold over MCHα1A and >500-fold over MCHD2), the breadth and stringency of GW-803430's selectivity profiling across a wider range of potential off-targets provides additional confidence in target-specific effects [1].

Selectivity Off-Target GPCR

GW-803430 Achieves Superior CNS Penetration (Brain:Plasma Ratio ~6:1) Enabling Robust Central MCHR1 Occupancy

GW-803430 demonstrates excellent brain penetration with a brain-to-plasma concentration ratio of approximately 6:1 following oral administration in mice . In contrast, the MCHR1 antagonist SNAP-94847, while orally bioavailable (F = 59%), exhibits a brain-to-plasma ratio that is not explicitly reported as exceeding unity, and its reported half-life is shorter (t1/2 = 5.2 h in rats) compared to GW-803430 (t1/2 = 11 h in mice) [1]. The high CNS exposure of GW-803430 correlates with effective central MCHR1 receptor occupancy as confirmed by ex vivo autoradiography [2].

Pharmacokinetics CNS Penetration Brain-to-Plasma Ratio

GW-803430 Produces Dose-Dependent Antiobesity Effects with Quantified Weight Loss in Diet-Induced Obese Mice

In a 12-day study using high-fat diet-induced obese AKR/J mice, oral administration of GW-803430 at doses of 0.3, 3, and 15 mg/kg once daily produced sustained, dose-dependent weight loss of -6.2%, -12.1%, and -13.1%, respectively, relative to vehicle control [1]. In a separate 30-day study in diet-induced obese C57BL/6J mice, GW-803430 significantly reduced cumulative food intake and body weight, accompanied by increased physical activity during the dark phase [2]. While other MCHR1 antagonists (e.g., SNAP-7941) also reduce body weight in DIO models, the quantifiable dose-response and long-term efficacy data for GW-803430 are well-characterized across multiple independent studies.

Obesity Body Weight Food Intake

GW-803430 Suppresses Alcohol Self-Administration by ~80% and Eliminates Cue-Induced Reinstatement in Rats

In Wistar rats trained to self-administer alcohol, systemic administration of GW-803430 (3–30 mg/kg, i.p.) dose-dependently and potently suppressed alcohol self-administration by approximately 80% at the highest dose [1]. Furthermore, cue-induced reinstatement of alcohol seeking was essentially eliminated by GW-803430, while footshock stress-induced reinstatement was unaffected, indicating specificity for reward-related cues [1]. This profile is not consistently reported for other MCHR1 antagonists, highlighting a potential unique application of GW-803430 in alcohol addiction research.

Alcohol Use Disorder Self-Administration Reinstatement

GW-803430 Exhibits Antidepressant-Like and Anxiolytic-Like Effects in Multiple Behavioral Paradigms at Defined Oral Doses

In the mouse forced-swim test (FST), acute oral administration of GW-803430 at 3 mg/kg and chronic administration at 3 and 10 mg/kg significantly reduced immobility time, an effect absent in MCHR1 knockout mice [1]. Combined subeffective doses of GW-803430 (0.3 and 1 mg/kg p.o.) and imipramine (5 mg/kg) produced a robust antidepressant-like response [1]. In the marble burying test, an assay of anxiolytic-like activity, GW-803430 decreased marble burying at doses of 3, 10, and 30 mg/kg p.o. [1]. While SNAP-94847 also shows antidepressant-like effects in the FST, the extensive dose-response characterization and the synergistic interaction with imipramine are uniquely documented for GW-803430.

Antidepressant Anxiolytic Forced Swim Test Marble Burying

GW-803430: Recommended Preclinical Research Applications Based on Quantitative Evidence


Investigating MCHR1-Mediated Regulation of Energy Balance and Antiobesity Mechanisms

GW-803430 is an ideal tool compound for studying the role of central MCHR1 in energy homeostasis. Its robust, dose-dependent reduction in food intake and body weight in diet-induced obese rodents (e.g., -12.1% at 3 mg/kg and -13.1% at 15 mg/kg after 12 days) [1], combined with its ability to increase physical activity during the dark phase [2], makes it suitable for dissecting the contributions of energy intake versus energy expenditure to antiobesity effects. Researchers can confidently use GW-803430 to explore MCHR1 signaling pathways involved in appetite regulation and metabolic rate.

Studying MCHR1 in Mood Disorders: Depression and Anxiety Models

GW-803430's validated antidepressant-like and anxiolytic-like effects in multiple behavioral paradigms, including the forced-swim test, tail suspension test, and marble burying test [1], make it a reliable reference compound for preclinical studies of mood disorders. The documented synergistic effect with imipramine (subeffective doses of GW-803430 0.3/1 mg/kg + imipramine 5 mg/kg) [1] provides a unique opportunity to investigate combination therapy approaches targeting MCHR1. Its CNS penetration (brain:plasma ~6:1) ensures target engagement in brain regions relevant to mood regulation [2].

Exploring MCHR1 Antagonism in Alcohol Use Disorder and Addiction Research

Given GW-803430's unique ability to suppress alcohol self-administration by ~80% and essentially eliminate cue-induced reinstatement of alcohol seeking [1], it is the MCHR1 antagonist of choice for addiction research. The specificity of its effects (sparing footshock stress-induced reinstatement and taste preference) [1] allows researchers to isolate the role of MCHR1 in reward and cue-related relapse mechanisms, distinct from stress-induced pathways. This application is particularly valuable for screening novel therapies for alcohol use disorder.

Validating MCHR1 Target Engagement in CNS Pharmacology Studies

GW-803430's favorable pharmacokinetic profile (oral bioavailability 31%, t1/2 11 h) and high brain-to-plasma ratio (~6:1) [1] make it an excellent probe for confirming central MCHR1 target engagement. Researchers can use ex vivo autoradiography, as demonstrated in the original characterization studies [2], to correlate doses with receptor occupancy in specific brain regions. This application is critical for dose selection in behavioral studies and for confirming mechanism of action in vivo.

Quote Request

Request a Quote for GW-803430

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.